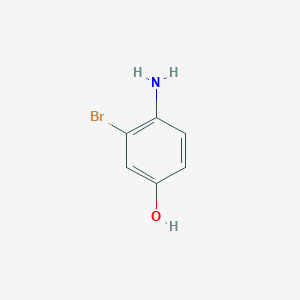

4-Amino-3-bromophenol

Descripción

Significance of Aminobromophenols in Synthetic and Applied Chemistry

Aminobromophenols are a class of chemical compounds characterized by the presence of amino (-NH2), bromo (-Br), and hydroxyl (-OH) functional groups attached to a phenol (B47542) ring. The specific placement of these groups on the aromatic ring dictates the compound's reactivity and potential applications. This structural arrangement makes them valuable precursors in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments. guidechem.com

The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom influences the molecule's electronic properties and reactivity in chemical reactions. For instance, these compounds can undergo nucleophilic substitution at the amino group, oxidation to form quinones, and various coupling reactions, making them versatile intermediates in organic synthesis. In medicinal chemistry, the aminophenol scaffold is of interest as it is a structural component in some biologically active molecules. jst.go.jp The introduction of a bromine atom can further modify a molecule's properties, potentially enhancing its biological efficacy or allowing for further chemical modifications. ketonepharma.com

Overview of Research Trajectories for 4-Amino-3-bromophenol

Research involving this compound primarily focuses on its utility as a chemical intermediate. guidechem.comchemfish.co.jp Its distinct structure, with functional groups at positions 1 (hydroxyl), 3 (bromo), and 4 (amino), allows for specific and controlled chemical transformations. This makes it a valuable starting material for creating more complex molecules with desired properties. myskinrecipes.com

A notable area of application is in the development of new pharmaceutical agents. For example, a series of meta-amido bromophenol derivatives, synthesized from related aminobromophenol precursors, have been investigated as potential antitubercular agents. jst.go.jp These studies highlight how the aminobromophenol core can be chemically modified to produce compounds with significant biological activity. jst.go.jp The specific isomer, this compound, is noted for its distinct electronic properties due to the relative positions of its functional groups, which influences its reactivity in synthetic schemes.

The compound's value also extends to the synthesis of specialty chemicals and as a building block in creating novel organic materials. myskinrecipes.com Its reactivity allows it to be incorporated into larger molecular frameworks, contributing to the development of materials with specific functions.

Scope and Academic Relevance of the Present Research Focus

The academic relevance of this compound is centered on its role as a versatile building block in synthetic organic chemistry. The precise arrangement of its functional groups presents unique opportunities for regioselective reactions, allowing chemists to build molecular complexity in a controlled manner. This is a key challenge and a central theme in modern organic synthesis, which is often a rate-limiting factor in drug discovery projects. nih.gov

The demand for new synthetic methods that enable the efficient construction of complex molecules, particularly those containing nitrogen and unprotected polar groups, is high within the pharmaceutical industry. nih.gov Compounds like this compound are relevant to this demand as they provide a scaffold that can be elaborated through various chemical reactions. The study of its reactivity and its incorporation into synthetic pathways contributes to the broader academic goal of advancing synthetic methodology. rice.edu Furthermore, research into derivatives of such compounds, for instance in the development of antitubercular agents, demonstrates the direct link between fundamental synthetic chemistry and applied medicinal chemistry. jst.go.jp

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74440-80-5 | nih.gov |

| Molecular Formula | C₆H₆BrNO | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Storage Temperature | 2-8°C, protect from light | |

| Physical Form | Solid | |

| Purity | 98% |

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRZAMLWKLMYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577258 | |

| Record name | 4-Amino-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74440-80-5 | |

| Record name | 4-Amino-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 3 Bromophenol and Its Derivatives

Established Synthetic Routes and Reaction Pathway Elucidation

Traditional synthesis of substituted aminophenols often relies on robust, multi-step processes and strategic functional group interconversions that have been refined over time.

Multi-step Reaction Sequences (e.g., Diazotization, Bromination, Reduction)

A prevalent and well-documented pathway for synthesizing aminobromophenols involves a three-step sequence starting from a nitroaminophenol precursor. While detailed for the isomer 3-amino-4-bromophenol (B174537), this route exemplifies the core chemical transformations applicable to this class of compounds. google.comgoogle.com The sequence includes diazotization, a Sandmeyer-type bromination, and a final reduction of the nitro group.

Diazotization: The synthesis begins with a starting material like 3-nitro-4-aminophenol, which is dissolved in hydrobromic acid. At a controlled low temperature, typically between 0-10°C, an aqueous solution of sodium nitrite (B80452) is added dropwise. google.comgoogle.com This reaction converts the primary amino group into a diazonium salt intermediate (3-nitrophenol-4-diazonium salt). google.com Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing.

Bromination: The freshly prepared diazonium salt solution is then added to a heated solution of cuprous bromide (CuBr) in hydrobromic acid. google.com This step, a classic Sandmeyer reaction, facilitates the substitution of the diazo group with a bromine atom. The reaction is typically stirred at 40-50°C to yield the brominated intermediate, 3-nitro-4-bromophenol, which can be isolated via crystallization and filtration. google.comgoogle.com

Reduction: The final step is the reduction of the nitro group to an amino group. The isolated 3-nitro-4-bromophenol is dissolved in a solvent such as ethanol (B145695). A catalyst, often an iron oxide, is introduced, and the mixture is heated to between 50-100°C. google.comgoogle.com A reducing agent, commonly hydrazine (B178648) hydrate (B1144303), is then added to the mixture to selectively reduce the nitro group, yielding the final 3-amino-4-bromophenol product. google.com This reduction method is favored over older techniques using iron powder in acidic conditions, which generate large amounts of iron sludge and complicate post-reaction work-up. google.com

The table below outlines the typical reaction parameters for this multi-step synthesis, based on patented procedures for a structural isomer. google.comgoogle.com

| Step | Reagents & Catalysts | Key Parameters | Intermediate/Product |

| Diazotization | 3-Nitro-4-aminophenol, Hydrobromic Acid (40-48 wt%), Sodium Nitrite | Temperature: 0–10°C, Time: 1–3 h, Molar Ratio (aminophenol:NaNO₂): 1:1.0-1.2 | 3-Nitrophenol-4-diazonium salt |

| Bromination | Diazonium salt solution, Cuprous Bromide, Hydrobromic Acid | Temperature: 40–50°C, Time: 1–2 h | 3-Nitro-4-bromophenol |

| Reduction | 3-Nitro-4-bromophenol, Ethanol, Iron Oxide catalyst, Hydrazine Hydrate (80 wt%) | Temperature: 50–100°C, Time: 2–5 h, Molar Ratio (nitrophenol:hydrazine): 1:2.5-3.0 | 3-Amino-4-bromophenol |

Strategic Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer an alternative and versatile approach for the synthesis and functionalization of 4-Amino-3-bromophenol and its derivatives. These reactions can involve either the amino group acting as a nucleophile or the bromine atom on the aromatic ring being substituted.

The amino group (-NH₂) of the target compound contains a lone pair of electrons, allowing it to act as a nucleophile and react with various electrophiles for further functionalization. smolecule.com Similarly, the bromine atom can be replaced by other nucleophiles, such as amines or thiols, in nucleophilic aromatic substitution (SNAr) reactions, enabling the creation of diverse derivatives. smolecule.comevitachem.com The reactivity in these substitutions is influenced by the electronic effects of the other substituents on the aromatic ring.

More advanced techniques like Vicarious Nucleophilic Substitution (VNS) of hydrogen represent a powerful method for forming new carbon-carbon or carbon-heteroatom bonds on electron-deficient aromatic rings, although this is a more complex process. cardiff.ac.uk

Innovative Synthetic Approaches

Modern synthetic chemistry emphasizes the development of novel methods that are not only efficient but also environmentally benign and sustainable.

Exploration of Green Chemistry Protocols for Sustainable Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste, reduce energy consumption, and use less hazardous materials. Key areas of innovation include the use of eco-friendly catalysts and alternative reaction media.

One significant green improvement targets the reduction step. Catalytic hydrogenation using a modified Raney-Ni catalyst offers a cleaner alternative to methods that produce significant waste. patsnap.com For instance, an Fe-Cr modified Raney-Ni catalyst has been developed for the hydrogenation of 2-nitro-4-bromophenol, demonstrating high conversion rates and good selectivity while inhibiting the undesirable side reaction of debromination. patsnap.com

Another green strategy involves conducting reactions under solvent-free conditions. For example, the bromination of aromatic compounds like phenols and anilines can be achieved by grinding the substrate with a brominating agent (such as KBr or KBrO₃) and a catalyst in a mortar, completely eliminating the need for a solvent. ajrconline.org Furthermore, the use of water as a solvent, whenever possible, is a cornerstone of green synthesis. researchgate.net Research into the synthesis of benzoxazole (B165842) derivatives from 2-aminophenols has explored various green methodologies, comparing conventional methods with microwave-assisted synthesis, ultrasound-assisted synthesis, and reactions in deep eutectic solvents (DES). mdpi.com

The following table compares different synthetic methods for a 4-O-alkylated benzaldehyde (B42025) derivative, a precursor in related syntheses, highlighting the impact of green chemistry protocols on yield. mdpi.com

| Method | Conditions | Yield (%) |

| Method A | Conventional (Reflux in Acetonitrile) | 91% |

| Method B | Microwave-Assisted (CH₃CN, 80°C) | 89% |

| Method C | Ultrasound-Assisted (CH₃CN, 40°C) | 71% |

| Method D | Mechanochemical (Ball-milling) | 75% |

| Method E | Deep Eutectic Solvent (ChCl:Urea) | 61% |

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for accelerating reactions, improving yields, and enabling syntheses at lower temperatures. The physical phenomenon underlying sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-intensity ultrasound. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, providing the energy to overcome reaction barriers. researchgate.net

This technique has been successfully applied to the synthesis of Schiff bases derived from aminotriazoles and various aromatic aldehydes. nih.gov The results show a dramatic reduction in reaction time and an increase in product yield compared to conventional heating methods. While conventional refluxing in methanol (B129727) might take several hours, sonochemical methods can bring the reaction to completion in mere minutes. researchgate.netnih.gov

The table below contrasts the reaction time and yield for the synthesis of a Schiff base using conventional versus sonochemical methods. nih.gov

| Method | Reaction Time | Yield |

| Conventional (A) | ~5 hours | 75% |

| Sonochemical (B) | ~5 minutes | 98% |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound is crucial for its industrial application. This is achieved through the careful optimization of all reaction parameters.

In the established multi-step synthesis, optimization involves precise control over molar ratios, temperature, and reaction times for each step. google.comgoogle.com For example, using a slight excess of sodium nitrite (1.0-1.2 molar equivalents) in the diazotization step ensures complete conversion of the starting amine. google.comgoogle.com Similarly, controlling the temperature during bromination (40–50°C) and reduction (50–100°C) is key to maximizing yield and minimizing side product formation. google.comgoogle.com

The choice of catalyst is another critical factor. In the reduction of nitroaromatics, an Fe-Cr modified Raney-Ni catalyst was found to be highly effective, providing good durability and inhibiting debromination, a common side reaction that lowers the yield of the desired bromo-substituted product. patsnap.com

In the context of green chemistry, optimization involves comparing different protocols to find the most efficient and sustainable route. As shown in the study on benzoxazole derivatives, conventional heating in acetonitrile (B52724) gave the highest yield (91%), but microwave-assisted synthesis provided a comparable yield (89%) with significantly reduced reaction time, representing a favorable trade-off between yield and energy efficiency. mdpi.com The choice of solvent or reaction medium is also paramount; studies have shown that some reactions proceed efficiently only in highly aqueous media, while organic solvents lead to different products, making solvent screening a key optimization step. researchgate.net

Purification and Isolation Techniques for High Purity

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product meets the stringent purity requirements for its intended applications, such as in the synthesis of pharmaceutical intermediates and other fine chemicals. Achieving high purity often involves removing unreacted starting materials, intermediates, and by-products from the crude reaction mixture. The selection of an appropriate purification strategy depends on the physical and chemical properties of the target compound and its impurities, including polarity, solubility, and thermal stability. The primary methods employed for the purification of substituted aminophenols are recrystallization and column chromatography.

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The process relies on the differences in solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

For aminophenol derivatives, various solvent systems have been proven effective. The choice of solvent is critical and is often determined empirically. For compounds structurally similar to this compound, mixed solvent systems, particularly alcohol-water mixtures, are frequently utilized. For instance, the purification of 2-Amino-3-bromo-4-fluorophenol can be achieved through recrystallization from an ethanol/water mixture. In other cases, single solvents like methanol or ethanol have been used to purify substituted aminophenols after initial isolation. google.com The purification of intermediates in the synthesis of related compounds, such as 3-amino-2-hydroxyacetophenone, has been accomplished by recrystallization from petroleum ether and ethyl acetate. google.com

The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by hot filtration if insoluble impurities are present. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are subsequently collected by filtration and dried.

Table 1: Examples of Recrystallization Solvents for Aminophenol Derivatives

| Compound | Solvent System | Reference |

|---|---|---|

| Substituted Aminophenol | Methanol, then Ethanol | google.com |

| 2-Amino-3-bromo-4-fluorophenol | Ethanol/Water | |

| Phenylmethyleneaminophenol | Ethanol | umich.edu |

Chromatographic Methods

When recrystallization is ineffective or for separating complex mixtures with compounds of similar solubility, chromatographic techniques are employed. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. columbia.edu

Column Chromatography

Flash column chromatography is a prevalent method for the preparative scale purification of brominated phenol (B47542) derivatives. columbia.edu In this technique, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel, which serves as the polar stationary phase. columbia.edu The crude mixture is loaded onto the top of the column and eluted with a solvent system (the mobile phase).

The separation is based on polarity; less polar compounds have a weaker affinity for the polar silica gel and travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer. columbia.edu For aminobromophenols, a gradient elution is often used, where the polarity of the mobile phase is gradually increased. A common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. For example, the purification of 2-acetamido-4-bromophenol, an intermediate, is performed using silica gel chromatography with dichloromethane (B109758) as the solvent. google.com

Table 2: Column Chromatography Conditions for Purification of Bromophenol Derivatives | Compound Class | Stationary Phase | Mobile Phase (Eluent) | Reference | |---|---|---|---| | Bromophenol Derivatives | Silica Gel | Ethyl Acetate/Hexane Gradient | | | Allylphenols (including brominated) | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) | | 2-Acetamido-4-bromophenol | Silica Gel | Dichloromethane | google.com |

High-Performance Liquid Chromatography (HPLC)

For analytical purposes and small-scale preparative separations requiring very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers superior resolution and speed compared to standard column chromatography. In the analysis of bromophenols isolated from natural sources, reversed-phase HPLC (RP-HPLC) has been successfully applied. columbia.edu In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an acid modifier like trifluoroacetic acid to improve peak shape. columbia.edu This technique is crucial for verifying the purity of the final product.

The success of any purification process is ultimately validated by analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point determination are used to confirm the identity and assess the purity of the isolated this compound. google.com For instance, a method for synthesizing 4-amino-3-chlorophenol (B108459) reported achieving a purity of over 99%, as confirmed by such analytical techniques. google.com

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Bromophenol

Electrophilic and Nucleophilic Substitution Reactions Involving Aromatic Halogenation

The reactivity of the benzene (B151609) ring in 4-Amino-3-bromophenol towards electrophilic substitution is governed by the directing effects of its three substituents: the amino (-NH₂), hydroxyl (-OH), and bromo (-Br) groups. Both the amino and hydroxyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The bromine atom, while deactivating the ring through its inductive effect, is also an ortho, para-director.

In the case of further halogenation, such as bromination, the positions open for substitution are C2, C5, and C6. The directing effects of the existing substituents are as follows:

-OH group (at C1): Directs towards C2 and C6 (ortho positions).

-Br group (at C3): Directs towards C2 and C5 (ortho and para positions).

-NH₂ group (at C4): Directs towards C5 (ortho position).

Considering these combined influences, electrophilic attack is most likely to occur at the C2 and C5 positions, which are activated by at least one strong activating group and the bromine atom. The position at C2 is ortho to the hydroxyl group and the bromine atom, while the C5 position is ortho to the amino group and para to the bromine atom. The reaction of a similar compound, 3-aminophenol (B1664112), with bromine is known to produce a mixture of brominated products, and it is expected that this compound would behave similarly. researchgate.net The reaction conditions, such as temperature and the amount of brominating agent, can influence the degree of substitution, potentially leading to polybrominated products under harsher conditions. domainofexperts.com

While less common than electrophilic substitution, the bromine atom on the ring can potentially undergo nucleophilic aromatic substitution, allowing for its replacement by other functional groups. evitachem.com This type of reaction typically requires specific conditions, such as the presence of a strong nucleophile and sometimes a catalyst.

Reactions at the Amino Functional Group

The primary amino group (-NH₂) is a key site for a wide range of chemical transformations, including condensation, diazotization, and acylation reactions.

Condensation Reactions and Schiff Base Formation

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govbohrium.com This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent, the presence of the primary amino group makes it a suitable substrate for this transformation. The general procedure involves reacting the aminophenol with an equimolar amount of an aldehyde or ketone in a suitable solvent, often with refluxing. nih.govbohrium.com The formation of the characteristic azomethine (-C=N-) bond can be confirmed by spectroscopic methods.

General Reaction Scheme for Schiff Base Formation:

This compound + Aldehyde/Ketone → Schiff Base (Imine) + Water

Diazonium Salt Formation and Coupling Reactions

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. chemrevlett.com This process is known as diazotization. The resulting diazonium salt is a versatile intermediate.

The diazonium salt of this compound can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. uobaghdad.edu.iq This electrophilic aromatic substitution reaction, known as azo coupling, yields highly colored azo compounds, which are widely used as dyes. uobaghdad.edu.iq For example, coupling the diazonium salt with another phenol (B47542) or amine would result in the formation of an azo dye containing the 4-hydroxy-2-bromophenyl moiety. core.ac.uk

The table below outlines the typical steps for these reactions.

| Reaction Step | Reagents and Conditions | Product |

| Diazotization | This compound, NaNO₂, HCl (aq) | 4-Hydroxy-2-bromobenzene diazonium chloride |

| Azo Coupling | Diazonium salt, Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo Compound |

Amide and Other Derivative Synthesis

The amino group of this compound can be readily acylated to form amides. This is commonly achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. libretexts.orglibretexts.org The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride byproduct formed during the reaction with acyl chlorides. fishersci.it

Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). jst.go.jporganic-chemistry.org Peptide coupling reagents like HATU have also been successfully used to form amide bonds with aminophenol structures under mild conditions. jst.go.jp These methods provide a pathway to a diverse range of N-acylated derivatives. jst.go.jp

The table below summarizes common methods for amide synthesis.

| Method | Reagents | General Conditions |

| Acyl Chloride | R-COCl, Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., DCM, THF), Room Temperature. fishersci.it |

| Acid Anhydride | (R-CO)₂O, Base | Room Temperature or gentle heating. libretexts.org |

| Carbodiimide Coupling | R-COOH, EDC or DCC | Aprotic solvent (e.g., DMF), Room Temperature. jst.go.jp |

| HATU Coupling | R-COOH, HATU, Base (e.g., DIPEA) | Aprotic solvent (e.g., DMF), Room Temperature. jst.go.jp |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another key functional handle, allowing for modifications such as etherification and esterification.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether through the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves deprotonating the phenol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide to form the corresponding ether. masterorganicchemistry.comedubirdie.com This method is highly efficient for forming ethers from phenols. researchgate.net

Esterification of the phenolic hydroxyl group can be achieved by reaction with acylating agents like acyl chlorides or acid anhydrides. libretexts.org The reaction is often carried out in the presence of a base to catalyze the reaction and neutralize the acidic byproduct. This reaction is analogous to the acylation of the amino group but targets the oxygen of the hydroxyl group instead.

The table below details typical conditions for these transformations.

| Reaction Type | Reagents | Typical Conditions | Product |

| Etherification | 1. Base (e.g., KOH, NaH) 2. Alkyl Halide (R-X) | Polar aprotic solvent (e.g., DMF, THF). masterorganicchemistry.com | Aryl Ether |

| Esterification | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O), Base (e.g., Pyridine) | Aprotic solvent, Room Temperature. libretexts.org | Aryl Ester |

Oxidative Coupling Reactions

The molecular architecture of this compound, featuring an electron-donating amino group and a phenolic hydroxyl group, makes it an active participant in oxidative coupling reactions. These reactions are fundamental in synthesizing a variety of heterocyclic compounds and dyes.

One of the prominent applications of oxidative coupling involving aminophenols is the synthesis of phenoxazines. acs.org The reaction typically involves the aerobic oxidation of o-aminophenols, often catalyzed by metal complexes, to yield phenoxazinone derivatives. researchgate.netrsc.org For instance, copper(II) complexes have been shown to be effective catalysts for the oxidative coupling of various o-aminophenol substrates to their corresponding phenoxazinone products with high yields. researchgate.net Similarly, nickel(II) complexes have been used to catalyze the synthesis of aminophenoxazinone derivatives. researchgate.net While direct studies using this compound in these specific catalytic systems are not detailed, its o-aminophenol structure suggests its potential as a substrate for forming bromo-substituted phenoxazine (B87303) derivatives. The general mechanism involves the oxidation of the aminophenol to a radical intermediate, which then undergoes coupling to form the tricyclic phenoxazine ring system. rsc.org

Another significant oxidative coupling reaction is the formation of azo dyes. This process occurs in two main steps: diazotization and coupling. unb.cacuhk.edu.hk The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–10 °C). google.comlibretexts.orggoogle.com This diazonium salt is an electrophile that can then attack an electron-rich aromatic compound, the coupling component, such as a phenol or an aniline (B41778) derivative. libretexts.orgchimia.ch The reaction with a phenol typically occurs under mild alkaline conditions, while coupling with an amine occurs in a weakly acidic medium. libretexts.org This results in the formation of a brightly colored azo compound, characterized by the -N=N- linkage connecting two aromatic rings. cuhk.edu.hk

Furthermore, phenols are susceptible to oxidation to form quinone derivatives. The oxidation of substituted phenols can lead to the formation of benzoquinones. For example, the oxidation of a terphenyl derivative with tetrabutylammonium (B224687) dichromate can yield a quinone. beilstein-journals.org While specific studies on the direct oxidation of this compound to a quinone are not extensively detailed in the provided results, its phenolic nature implies susceptibility to such transformations under appropriate oxidizing conditions.

Table 1: Summary of Oxidative Coupling Reactions

| Reaction Type | Key Reagents/Catalysts | Product Class | Relevant Findings/Citations |

|---|---|---|---|

| Phenoxazine Synthesis | O₂, Metal catalysts (e.g., Cu(II), Ni(II) complexes) | Bromo-substituted Phenoxazines | Catalytic aerobic oxidation of o-aminophenols is a known route to phenoxazinones. researchgate.netrsc.org |

| Azo Dye Formation | 1. NaNO₂, HCl (Diazotization) 2. Phenol or Aniline (Coupling) | Azo Dyes | Two-step process involving formation of a diazonium salt followed by coupling with an aromatic compound. unb.cacuhk.edu.hklibretexts.org |

| Quinone Formation | Oxidizing agents (e.g., dichromates) | Substituted Benzoquinones | Phenols can be oxidized to quinones; a relevant transformation for phenolic compounds. beilstein-journals.org |

Functional Group Interconversions and Modifications

The amino and hydroxyl groups of this compound are amenable to various interconversions and modifications, enhancing its versatility as a synthetic intermediate.

A key reaction of the primary amino group is diazotization , which converts it into a diazonium salt (-N₂⁺). This transformation is typically achieved by reacting the amine with nitrous acid at low temperatures. nih.govresearchgate.net The resulting diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions, although specific examples for this compound were not detailed in the search results. The diazotization process itself is a critical first step in creating azo dyes, as mentioned previously. unb.calibretexts.org

The amino group can also undergo acylation . For example, reacting an amino group with acetic anhydride results in the formation of an N-acetyl derivative. nih.gov This modification is often used as a protecting strategy or to alter the electronic properties of the molecule. Friedel-Crafts acylation is another method for introducing acyl groups, although it typically targets the aromatic ring rather than the amino group directly. acs.org Similarly, O-acetylation of the phenolic hydroxyl group can be achieved, for instance, by using boron tribromide followed by acetylation, a method used for converting aryl-methyl ethers to acetylated phenols. researchgate.net

Table 2: Functional Group Interconversions of this compound

| Functional Group | Reaction | Reagents | Resulting Functional Group | Citation |

|---|---|---|---|---|

| Amino (-NH₂) | Diazotization | NaNO₂, HCl (aq), 0-10°C | Diazonium salt (-N₂⁺) | google.comnih.gov |

| Amino (-NH₂) | N-Acylation | Acetic Anhydride | Acetamide (-NHCOCH₃) | nih.gov |

| Hydroxyl (-OH) | O-Acetylation | BBr₃ then Acetylation Reagent | Acetate Ester (-OCOCH₃) | researchgate.net |

Chelation and Coordination Chemistry with Metal Centers

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring of this compound provides two potential coordination sites for metal ions. These groups can act as ligands, donating their lone pairs of electrons to a central metal atom to form coordination complexes.

A common strategy to enhance the chelating ability of aminophenols is to convert them into Schiff base ligands. A Schiff base is formed by the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine (-C=N-) group introduces a third coordination site. Schiff bases derived from aminophenols and their derivatives are well-known for forming stable complexes with a variety of transition metals, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). ijert.orgtandfonline.com For example, Schiff base ligands derived from 4-aminoantipyrine (B1666024) readily form complexes with various metal ions, where the phenolic oxygen often participates in coordination. ijert.orgresearchgate.net

While direct studies on the chelation of this compound are limited in the provided results, research on analogous compounds demonstrates this potential. For instance, metal complexes have been synthesized from ligands derived from 2-(4-bromophenylamino)acetohydrazide and 4-bromo-2-methylaniline. researchgate.netchemmethod.com The synthesis of a dissymmetric Schiff base ligand, 2-((E)-(2-(2-(pyridine-2-yl)ethylthio)ethylimino)methyl)-4-bromophenol, and its subsequent complexation with Zn(II) and Cd(II) further illustrates the utility of bromophenol derivatives in coordination chemistry. researchgate.net The amino and hydroxyl groups of this compound can thus serve as handles to construct multidentate ligands capable of forming stable, often octahedral or tetrahedral, chelate rings with metal ions. tandfonline.comchemmethod.com

Table 3: Potential for Metal Chelation

| Ligand Type | Coordinating Groups | Potential Metal Ions | Complex Geometry (Examples) | Citation |

|---|---|---|---|---|

| This compound | -NH₂, -OH | Transition metals (e.g., Cu(II), Ni(II), Co(II)) | Dependent on metal and stoichiometry | ijert.org |

| Schiff Base Derivatives | -OH, -N=C- (Imine), other donor atoms | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Octahedral, Tetrahedral | tandfonline.comresearchgate.netchemmethod.com |

Spectroscopic and Structural Elucidation of 4 Amino 3 Bromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-3-bromophenol, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, are employed for unambiguous signal assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino and hydroxyl groups tend to shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine atom has a deshielding effect.

The aromatic region will display signals for three protons. The proton at C2 (ortho to both -NH₂ and -Br) is expected to appear as a doublet. The proton at C5 (meta to -Br and ortho to -OH) would likely be a doublet of doublets, and the proton at C6 (ortho to -NH₂) would appear as a doublet. The protons of the -NH₂ and -OH groups are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration. Aromatic protons in similar aminophenol derivatives typically resonate in the range of δ 6.5–7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 6.8 - 7.2 | d (doublet) |

| H-5 | 6.6 - 7.0 | dd (doublet of doublets) |

| H-6 | 6.5 - 6.9 | d (doublet) |

| -NH₂ | 3.5 - 5.0 (broad) | s (singlet) |

| -OH | 4.5 - 6.0 (broad) | s (singlet) |

Note: Predicted values are based on data for analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly affected by the substituents. The carbon atom attached to the hydroxyl group (C-1) and the amino group (C-4) will be shifted downfield. Conversely, the carbon attached to the bromine (C-3) will also be influenced. Carbons in aromatic rings typically absorb in the δ 110 to 140 ppm range. pressbooks.pub

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 145 - 155 |

| C-2 | 115 - 125 |

| C-3 (C-Br) | 105 - 115 |

| C-4 (C-NH₂) | 135 - 145 |

| C-5 | 118 - 128 |

| C-6 | 110 - 120 |

Note: Predicted values are based on data for analogous compounds. Actual experimental values may vary.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would show correlations between H-2 and H-6 with H-5, confirming their positions relative to each other. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It allows for the direct assignment of a carbon signal based on the assignment of its attached proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the hydroxyl proton could show a correlation to C-1, C-2, and C-6, while the amino protons could correlate to C-4, C-3, and C-5, providing crucial information for assigning the quaternary carbons. nih.gov

Carbon-13 NMR (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Aromatic rings show a C-H stretching absorption at approximately 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching, broad | 3200 - 3600 |

| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Source: General IR spectroscopy correlation tables and data for similar compounds. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the conjugated system of the benzene ring. pressbooks.pub The presence of the hydroxyl, amino, and bromo substituents influences the absorption maximum (λmax). The electron-donating -OH and -NH₂ groups typically cause a bathochromic (red) shift to longer wavelengths. Analogous bromophenols often show absorption maxima in the 280–300 nm range.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) |

|---|---|

| π → π* | 280 - 300 |

Note: The exact λmax is dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆BrNO), the molecular weight is approximately 188.02 g/mol . nih.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. uni.lu

The fragmentation pattern provides further structural information. Common fragmentation pathways for aminophenols include the loss of carbon monoxide (CO) from the phenol (B47542) ring and the loss of hydrogen cyanide (HCN) from the aniline (B41778) moiety.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 187 / 189 | Molecular ion |

| [M-H]⁻ | 186 / 188 | Deprotonated molecule (in negative ion mode) |

| [M+H]⁺ | 188 / 190 | Protonated molecule (in positive ion mode) |

| [M-CO]⁺ | 159 / 161 | Loss of carbon monoxide |

| [M-HCN]⁺ | 160 / 162 | Loss of hydrogen cyanide |

Source: Predicted data from PubChemLite and common fragmentation patterns. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. While a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound itself, several of its derivatives have been successfully characterized by this technique. The analysis of these derivatives offers valuable insights into the structural behavior of the this compound scaffold.

Crystallographic Data of this compound Derivatives

The solid-state structures of various derivatives of this compound have been elucidated, providing a basis for understanding how modifications to the parent molecule influence its crystal packing and intermolecular interactions.

A notable example is the Schiff base derivative, (E)-2-[1-(3-Amino-4-chlorophenylimino)ethyl]-4-bromophenol. nih.gov The crystallographic data for this compound, obtained using Mo Kα radiation at 296 K, are summarized in the table below. nih.gov The molecule crystallizes in the monoclinic space group P2₁/c. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂BrClN₂O |

| Formula Weight (g/mol) | 339.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2469 (1) |

| b (Å) | 8.7672 (1) |

| c (Å) | 15.7180 (2) |

| β (°) | 107.065 (1) |

| Volume (ų) | 1349.88 (3) |

| Z | 4 |

Another complex derivative, 2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-bromophenol, has also been analyzed by X-ray crystallography. Its crystal structure reveals the presence of both intramolecular O—H···N and N—H···N hydrogen bonds. The crystal packing is further stabilized by weak intermolecular N—H···O and C—H···O hydrogen bonds, in addition to π–π interactions.

The crystal structure of a co-crystalline adduct of 4-bromophenol (B116583) with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) has also been reported. iucr.org In this 1:2 adduct, the primary interaction is a strong intermolecular O—H···N hydrogen bond between the hydroxyl group of the bromophenol and a nitrogen atom of the TATD molecule. iucr.org This highlights the hydrogen-bonding capabilities of the phenolic group, a key feature of this compound.

Insights from Related Structures

The crystal structure of 4-amino-3-bromobenzoic acid, a closely related molecule, is available in the Cambridge Structural Database (CCDC Number: 723016). nih.gov The analysis of this and other similar structures can provide valuable information on the expected intermolecular interactions, such as hydrogen bonding involving the amino group and the phenolic hydroxyl group, as well as potential halogen bonding involving the bromine atom.

Computational and Theoretical Investigations of 4 Amino 3 Bromophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost.

Geometric optimization using DFT is a computational process to determine the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. For 4-amino-3-bromophenol, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects include the distribution of electron density and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Periodic DFT calculations on similar molecules, like 4-aminothiophenol, have been used to study their geometric and electronic structure when adsorbed on metal surfaces. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on theoretical calculations for similar structures and are not experimental data.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | 1.90 Å | |

| C-O (Phenolic) | 1.37 Å | |

| C-N (Amine) | 1.40 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | ||

| C-C-Br | 121.5° | |

| C-C-O | 119.0° | |

| C-C-N | 120.5° | |

| Dihedral Angles | ||

| H-O-C-C | ~0° or ~180° |

DFT calculations are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. modgraph.co.ukacs.org These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be very high, often with root mean square errors between 0.2–0.4 ppm for ¹H shifts, which is close to experimental values. mdpi.com Such calculations are invaluable for confirming chemical structures and assigning peaks in experimental spectra. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are hypothetical values based on DFT prediction methodologies and standard chemical shift ranges.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-OH) | - | 150.2 |

| C2 | 6.85 | 116.0 |

| C3 (-Br) | - | 110.5 |

| C4 (-NH₂) | - | 138.1 |

| C5 | 7.10 | 124.5 |

| C6 | 6.70 | 115.8 |

| -OH | 5.45 | - |

Geometric Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and then calculating the interactions between all atoms using a force field (e.g., AMBER, GROMACS). nih.govbetterenzyme.com

By solving Newton's equations of motion, the simulation generates a trajectory that shows how the molecule's position and conformation change over nanoseconds or longer. This allows for the study of:

Conformational Analysis: The rotation around single bonds, such as the C-O and C-N bonds, can be observed, revealing the preferred orientations (conformers) of the hydroxyl and amino groups and the energy barriers between them.

Intermolecular Interactions: The simulation can explicitly model hydrogen bonds between the -OH and -NH₂ groups of this compound and surrounding water molecules. Analyzing these interactions helps to understand its solubility and behavior in aqueous environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govajrconline.org The underlying principle is that variations in the structural or physicochemical properties of a group of molecules are responsible for the observed differences in their activities. ajrconline.org

To build a QSAR/QSPR model for this compound and related compounds, a set of numerical values known as molecular descriptors is calculated for each molecule. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP).

These descriptors are then used as independent variables in a regression analysis to create a mathematical equation that predicts a specific activity or property. For instance, a QSPR model could be developed to predict the skin permeation of phenolic compounds, using descriptors like McGowan's solute volume (V) and hydrogen-bonding parameters. srce.hr

Table 3: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of Phenolic Compounds (Note: Values are for illustrative purposes to demonstrate the concept of a descriptor matrix.)

| Compound | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Molecular Weight |

|---|---|---|---|---|---|

| Phenol (B47542) | 1.48 | 20.2 | 1 | 1 | 94.11 |

| 4-Bromophenol (B116583) | 2.59 | 20.2 | 1 | 1 | 173.01 |

| 4-Aminophenol (B1666318) | 0.04 | 46.2 | 2 | 2 | 109.13 |

| This compound | 1.85 | 46.2 | 2 | 2 | 188.02 |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ajrconline.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target.

A docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or active site on the protein.

Using a docking algorithm (e.g., AutoDock) to place the this compound molecule into the binding site in multiple conformations and orientations.

Scoring these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results can predict whether the molecule is likely to bind to the target and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com For example, studies on similar compounds like 4-bromophenol have investigated its binding affinity to proteins like human serum albumin (HSA). acs.org

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase (Note: These results are hypothetical and for illustrative purposes.)

| Biological Target | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Amino Acids) | Type of Interaction |

|---|---|---|---|---|

| PIM-1 Kinase (2OBJ) | -7.8 | -8.5 | LYS67 | Hydrogen Bond (with -OH) |

| GLU121 | Hydrogen Bond (with -NH₂) | |||

| VAL52, ILE185 | Hydrophobic Interaction |

Biological Activity and Mechanistic Elucidation of 4 Amino 3 Bromophenol

Antioxidant Activity and Free Radical Scavenging Mechanisms

Bromophenols (BPs), particularly those derived from marine sources like red algae, are recognized for their significant antioxidant capabilities. mdpi.commdpi.com These compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in various health disorders through their damaging effects on macromolecules. mdpi.comnih.gov The antioxidant potency of bromophenols is largely attributed to the presence of hydroxyl (-OH) and bromine (Br) groups on the aromatic ring, which facilitates the donation of hydrogen atoms or electrons to scavenge free radicals. mdpi.comacs.org

The primary mechanisms by which bromophenols exert their antioxidant effects are through formal hydrogen atom transfer (f-HAT) and single-electron transfer (SET). mdpi.comrsc.org Theoretical and experimental studies have shown that the f-HAT mechanism is often the predominant pathway for radical scavenging in both lipid-based and polar (aqueous) environments. mdpi.comnih.gov The efficiency of this process can be influenced by the number and position of the hydroxyl and bromine substituents. acs.orgnih.gov For instance, some studies suggest that a catechol (1,2-dihydroxybenzene) structure within the molecule enhances scavenging capacity. acs.orgrsc.org

Several bromophenol derivatives have been evaluated using various antioxidant assays, such as DPPH (α,α-diphenyl-β-dipicrylhydrazyl) and ABTS [2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)diammonium salt] radical scavenging tests. nih.govacs.org Many natural bromophenols exhibit potent activity in these assays, with some showing efficacy comparable to or stronger than standard antioxidants like Butylated hydroxytoluene (BHT) and α-Tocopherol. nih.govacs.org Furthermore, some bromophenols can pass through cell membranes to act as intracellular antioxidants and inhibit lipid peroxidation, highlighting their potential biological relevance. thieme-connect.com

Table 1: Antioxidant Activity of Various Bromophenol Derivatives

| Compound | Assay | Finding | Source |

|---|---|---|---|

| Benzylic acid-derived bromophenols | DPPH & ABTS radical scavenging | Found to be effective scavengers compared to standards like BHA and BHT. nih.gov | nih.gov |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH radical scavenging | Showed an IC50 value of 19.84 μM. nih.gov | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxylbenzyl) ether | Cellular Antioxidant Activity (CAA) | Demonstrated the ability to pass the cell membrane and act as an intracellular antioxidant. thieme-connect.com | thieme-connect.com |

| Bromophenols from Polysiphonia urceolata | Hydroperoxyl radical scavenging | Exhibited potent scavenging activity, with rate constants surpassing Trolox and BHT. mdpi.comnih.gov | mdpi.comnih.gov |

Antimicrobial Properties

The general class of bromophenols has demonstrated a wide spectrum of antimicrobial activities. mdpi.comontosight.ai

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Research has shown that various bromophenol compounds, particularly those isolated from marine algae, possess antibacterial properties. mdpi.comnih.gov They have been tested against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net

For example, several bromophenols isolated from the red alga Rhodomela confervoides exhibited activity against multiple bacterial strains. nih.gov One of the compounds, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, was found to be the most potent, with a minimum inhibitory concentration (MIC) under 70 μg/mL. nih.gov More recent studies have explored simple bromophenol derivatives, such as 3-bromo-2,6-dihydroxyacetophenone, which displayed significant activity against S. aureus and even methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Bromophenol Derivatives

| Compound/Extract | Target Bacteria | Observed Effect | Source |

|---|---|---|---|

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | S. aureus, E. coli, and others | Most active of compounds tested, with MIC < 70 μg/mL. nih.gov | nih.gov |

| 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(ethoxymethyl) 1,2-benzenediol | Multiple bacterial strains | Showed moderate activity. nih.gov | nih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus and MRSA | Exhibited good antibacterial and antibiofilm activity. nih.gov | nih.gov |

| Brown algae extract (species unspecified) | E. coli and S. aureus | Demonstrated antibacterial activity in a disc diffusion assay. researchgate.net | researchgate.net |

Antifungal Activity

Certain bromophenols have also been identified as having antifungal properties. mdpi.comontosight.ai Highly brominated polyphenols isolated from the marine red alga Symphyocladia latiuscula showed activity against the opportunistic yeast Candida albicans. nih.govwiley.com Two compounds, in particular, demonstrated MIC values of 25 μg/mL and 12.5 μg/mL, respectively. nih.govwiley.com Other bromophenols have shown efficacy against the pathogenic fungus Aspergillus fumigatus. researchgate.net The antifungal activity of these compounds makes them potential candidates for the development of new therapeutic agents. nih.govresearchgate.net

Antiviral Activity (e.g., against HSV-1, fish pathogenic viruses)

The antiviral potential of bromophenols is another area of active research. ontosight.ai Studies have shown that certain bromophenols from marine algae can inhibit a range of viruses. mdpi.commdpi.com For instance, bromophenols from the alga Symphyocladia latiuscula have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1). dntb.gov.uakoreascience.kr

Furthermore, bromophenols are being investigated for their effectiveness against viruses that affect aquaculture. mdpi.com Research has identified specific bromophenols, such as 3-bromo-4,5-dihydroxybenzyl methyl ether and 3-bromo-4,5-dihydroxybenzaldehyde (B99904), as potential agents against fish pathogenic viruses, including infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV). mdpi.comkoreascience.kr Extracts from the red alga Polysiphonia morrowii, known to contain bromophenols, also remarkably reduced the titres of both IHNV and IPNV in cell culture. koreascience.krscilit.com

Proposed Mechanisms of Microbial Inhibition

The mechanisms by which bromophenols inhibit microbial growth are varied and depend on the specific compound and microorganism. One proposed mechanism is the disruption of the bacterial cell membrane, which compromises its integrity and leads to cell death. mdpi.com The lipophilic nature of some bromophenols allows them to integrate into the lipid bilayer of the cell membrane, altering its fluidity and function.

Another significant mechanism involves the inhibition of essential bacterial enzymes. For example, some bromophenol derivatives have been identified as inhibitors of enzymes crucial for bacterial survival, such as those involved in cell wall biogenesis or DNA replication. nih.govacs.org Specifically, a bromophenol derivative was reported as an inhibitor of the DisA synthetase enzyme, which is involved in producing the bacterial signaling molecule cyclic di-AMP, essential for some bacteria. nih.govacs.org Other polyphenols are known to interfere with microbial respiration, DNA synthesis, and quorum sensing—the chemical communication system between bacteria that regulates virulence and biofilm formation. mdpi.comnih.gov

Anticancer and Antitumor Potential

A growing body of evidence suggests that bromophenols and their derivatives possess significant anticancer and antitumor properties. nih.govnih.govmdpi.com These compounds, many of which are sourced from marine algae, have demonstrated cytotoxic effects against a variety of human cancer cell lines in laboratory studies. mdpi.comresearchgate.netfrontiersin.org

The anticancer activity of bromophenols is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells and to cause cell cycle arrest, preventing their proliferation. nih.govfrontiersin.org For example, the compound bis(2,3-dibromo-4,5-dihydroxybenzyl) ether was found to induce apoptosis in leukemia K562 cells through a mitochondria-mediated pathway and to arrest the cell cycle in the S phase. frontiersin.org Other bromophenol derivatives have shown potent activity against lung (A549), liver (Bel7402), and colon (HCT116) cancer cell lines. researchgate.net

The mechanisms underlying these effects are multifaceted and can be connected to the antioxidant and anti-inflammatory properties of these compounds. nih.gov By reducing oxidative stress and inflammation, which are processes closely linked to tumor onset and progression, bromophenols may act as chemopreventive agents. nih.gov While further research, including clinical studies, is necessary, bromophenols represent an emerging class of bioactive compounds with high potential as adjuvants for existing cancer therapies or as scaffolds for the development of new anticancer drugs. nih.govfrontiersin.org

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., A549, Bel7402, HepG2, HCT116, Caco2)

Derivatives of bromophenol have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. Studies have evaluated these compounds using the MTT assay to determine their concentration-dependent inhibition of cell growth.

A series of synthesized bromophenol hybrids incorporating N-containing heterocyclic moieties were tested for their in vitro anticancer activity against five human cancer cell lines: A549 (lung cancer), HepG2 and Bel7402 (hepatocellular carcinoma), HCT116 (colorectal cancer), and Caco2 (colonic epithelial cancer). nih.gov Several of these derivatives exhibited significant inhibitory activity against the tested cell lines. nih.gov For instance, a novel synthesized bromophenol thiosemicarbazone hybrid was found to effectively inhibit the proliferation of HepG2 and Bel7402 cells. nih.gov Similarly, other research on bromophenol derivatives containing an indolin-2-one moiety showed potent activity against A549, Bel7402, HepG2, and HCT116 cancer cell lines. researchgate.netalljournals.cn

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit cell growth by 50%. The activities of some bromophenol derivatives are detailed below.

Table 1: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Representative Bromophenol Derivatives

| Compound | A549 | Bel7402 | HepG2 | HCT116 | Caco2 | Reference |

|---|---|---|---|---|---|---|

| Derivative 17a | 5.31 ± 0.64 | 4.12 ± 0.43 | 6.25 ± 0.82 | 4.89 ± 0.51 | 8.16 ± 1.03 | nih.gov |

| Derivative 21b | 5.20 ± 0.76 | 3.25 ± 0.32 | 5.83 ± 1.11 | 4.43 ± 0.53 | 7.52 ± 0.99 | nih.gov |

| Sunitinib (Control) | 11.6 ± 1.24 | 4.50 ± 0.58 | 5.80 ± 1.08 | 3.70 ± 0.27 | 2.7 ± 0.35 | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

The anticancer effects of bromophenol derivatives are linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. researchgate.net One promising bromophenol hybrid, compound 17a, was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov This arrest prevents the cells from progressing to the synthesis (S) phase, thereby halting proliferation.

In addition to cell cycle arrest, this compound was also found to induce apoptosis in A549 cells. nih.gov Apoptosis is a critical mechanism for eliminating cancerous cells in a controlled manner. ptbioch.edu.pl The induction of both cell cycle arrest and apoptosis underscores the potential of these compounds as anticancer agents. nih.govnih.gov

Modulation of Apoptotic Pathways (e.g., ROS-mediated, Bcl-2, Caspase-3, PARP)

The mechanism by which bromophenol derivatives induce apoptosis involves the modulation of several key signaling pathways. A primary mechanism identified is the generation of reactive oxygen species (ROS). nih.govmdpi.com While ROS are involved in normal cell signaling, excessive levels can induce oxidative stress and trigger apoptosis. mdpi.com

Studies on a candidate bromophenol derivative (compound 17a) revealed that its apoptotic effect is mediated through a ROS-dependent pathway. nih.gov This was associated with the downregulation of Bcl-2, an anti-apoptotic protein. nih.govfrontiersin.org The Bcl-2 family of proteins are key regulators of the mitochondrial pathway of apoptosis. frontiersin.org By suppressing Bcl-2, the balance is shifted towards pro-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases. nih.govmdpi.com

Caspases are a family of proteases that execute the process of apoptosis. ptbioch.edu.pl The activation of caspase-3, an effector caspase, was observed in cells treated with the bromophenol derivative. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). frontiersin.orgplos.org The cleavage and inactivation of PARP, a DNA repair enzyme, is a hallmark of apoptosis and was also documented in response to treatment with the bromophenol compound. nih.gov This cascade of events—ROS generation, Bcl-2 suppression, and caspase-3/PARP activation—confirms the involvement of the mitochondrial apoptotic pathway. nih.gov

DNA Fragmentation and Morphological Changes

A key characteristic of apoptosis is the degradation of cellular DNA into smaller fragments. ptbioch.edu.pl Treatment of A549 cells with a bromophenol derivative resulted in significant DNA fragmentation, a classic indicator of apoptosis. nih.gov

Furthermore, apoptosis is defined by distinct morphological changes in the cell. ptbioch.edu.pl Using Hoechst 33258 staining and fluorescence microscopy, researchers observed typical apoptotic morphology in treated A549 cells. nih.gov These changes included chromatin condensation, where the genetic material within the nucleus clumps together, and the formation of apoptotic bodies, which are small, membrane-bound vesicles containing fragments of the dying cell. nih.gov

Anti-diabetic Activity

Bromophenols isolated from marine sources have been identified as having potential anti-diabetic properties through the inhibition of key metabolic enzymes. researchgate.net

Inhibition of Alpha-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. researchgate.net Various bromophenol derivatives isolated from red algae have been shown to be potent inhibitors of PTP1B. nih.govsemanticscholar.org

Alpha-glucosidase is an enzyme responsible for breaking down complex carbohydrates into simple sugars in the intestine. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.gov Several bromophenol derivatives have demonstrated significant inhibitory activity against α-glucosidase, with some being substantially more potent than the commercial drug acarbose. mdpi.commdpi.com

Aldose Reductase Inhibitory Activity

Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications like nerve and eye damage. mdpi.comtaylorandfrancis.com Consequently, inhibiting aldose reductase is a key target for preventing these complications. researchgate.netresearchgate.net Bromophenols derived from the red algae Symphyocladia latiuscula have been reported to possess aldose reductase inhibitory activity. mdpi.comtaylorandfrancis.com Certain synthesized bromophenol derivatives have also shown very high inhibitory effects against this enzyme. researchgate.net

Table 2: In Vitro Inhibitory Activity (IC₅₀/Kᵢ) of Representative Bromophenol Derivatives on Metabolic Enzymes

| Compound | Target Enzyme | Inhibitory Value (µM) | Reference |

|---|---|---|---|

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | IC₅₀: 0.03 | mdpi.com |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-Glucosidase | IC₅₀: 1.92 | mdpi.com |

| Acarbose (Control) | α-Glucosidase | IC₅₀: 212.66 | mdpi.com |

| Bromophenol Derivative 4.4 | PTP1B | IC₅₀: 0.84 | mdpi.com |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | IC₅₀: 5.29 | mdpi.com |

| Ursolic Acid (Control) | PTP1B | IC₅₀: 8.66 | mdpi.com |

| Bromophenol Derivative 1f | Aldose Reductase | Kᵢ: 0.05 | researchgate.net |

| BP 2.14 | Aldose Reductase | IC₅₀: 0.09 | nih.gov |

IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ: Inhibition constant.

Anti-inflammatory Effects

Derivatives of aminophenols, the parent class of 4-amino-3-bromophenol, have demonstrated notable anti-inflammatory properties. For instance, methoxyphenolic compounds, which share structural similarities, have been shown to be effective anti-inflammatory agents. d-nb.info They can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in a dose-dependent manner. d-nb.infomdpi.com

One mechanism of action involves the inhibition of key signaling pathways. For example, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a related bromophenol, has been observed to inhibit the phosphorylation of nuclear factor NF-κB and the signal transducer and activator of transcription 1 (STAT1). mdpi.com Furthermore, some bromophenol derivatives can reduce the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com These findings suggest that the anti-inflammatory effects of these compounds are linked to their ability to modulate critical inflammatory signaling cascades. d-nb.infomdpi.com

Other Biological Activities

Beyond anti-inflammatory actions, bromophenol derivatives have been investigated for a range of other biological activities, including the inhibition of several key enzymes.

Thrombin Inhibition

Thrombin, a crucial enzyme in the blood coagulation cascade, is a significant target for anticoagulant therapies. mdpi.comresearchgate.net Certain bromophenol derivatives have exhibited potent thrombin inhibitory activity. mdpi.commdpi.com For example, a complex bromophenol derivative isolated from the brown alga Leathesia nana demonstrated significant thrombin inhibition both in laboratory tests and in living organisms. mdpi.comresearchgate.net The ability of these compounds to block thrombin's activity highlights their potential as leads for the development of new antithrombotic agents. mdpi.com

HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in cholesterol biosynthesis, making it a primary target for cholesterol-lowering drugs. mdpi.comnih.gov A novel brominated diphenyl methane (B114726) derivative, rawsonol, isolated from the green alga Avrainvillea rawsoni, has been shown to inhibit HMG-CoA reductase activity. mdpi.com This suggests that bromophenol-containing structures could serve as a basis for developing new therapies for hypercholesterolemia. mdpi.comgoogle.com

Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) enzymes are involved in the inflammatory process through the metabolism of arachidonic acid. mdpi.comnih.gov Vidalols A and B, two bromophenol derivatives obtained from the red alga Vidalia obtusaloba, have demonstrated anti-inflammatory effects by inhibiting bee venom PLA2. mdpi.com This inhibition of PLA2 points to another mechanism through which bromophenols can exert their anti-inflammatory effects. mdpi.complos.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different structural features influence their efficacy.

Impact of Substituent Position and Nature on Efficacy

The position and type of substituent on the phenol (B47542) ring significantly affect the biological activity of these compounds. nih.govjst.go.jp Studies on meta-amido bromophenol derivatives have shown that the ortho-bromophenol moiety is a key pharmacophore for certain biological activities. jst.go.jp The electronic effects of substituents, such as halogens, play a crucial role. For instance, in a series of Schiff bases derived from aminophenols, a dihalogenated compound showed the highest antiproliferative activity against a cancer cell line. nih.gov The presence of a meta-chloro substituent was also found to influence the molecule's conformation. nih.gov

Bioisosteric Replacement Strategies